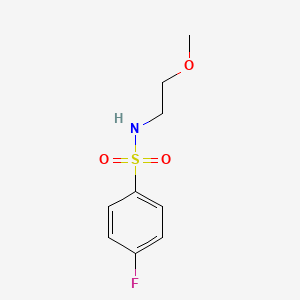METHANONE](/img/structure/B4602641.png)
[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO](4,5-DIMETHYL-3-THIENYL)METHANONE
Übersicht
Beschreibung
4-(5-Chloro-2-methylphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a chloromethylphenyl group and a thienylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-chloro-2-methylphenyl)piperazinomethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring is formed through cyclization reactions.
Substitution with Chloromethylphenyl Group: The piperazine ring is then substituted with a chloromethylphenyl group using nucleophilic substitution reactions.
Attachment of Thienylmethanone Moiety: Finally, the thienylmethanone group is attached through a coupling reaction, often facilitated by a catalyst such as palladium in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: In the chemical industry, it serves as a building block for the synthesis of various functional materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-2-methylphenyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring and the thienylmethanone moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 4-(2-Methylphenyl)piperazinomethanone
- 4-(5-Chlorophenyl)piperazinomethanone
Uniqueness: The presence of the chloromethylphenyl group in 4-(5-chloro-2-methylphenyl)piperazinomethanone distinguishes it from similar compounds, potentially leading to different biological activities and chemical reactivities. This unique substitution pattern can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-12-4-5-15(19)10-17(12)20-6-8-21(9-7-20)18(22)16-11-23-14(3)13(16)2/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTFRCAMQRUOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CSC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-{[3-Cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4602576.png)
![{[2-(BUTAN-2-YL)PHENYL]CARBAMOYL}FORMIC ACID](/img/structure/B4602577.png)
![N-(2-methoxy-1-methylethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4602584.png)
![2-{5-[(4-chlorophenoxy)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4602585.png)
![ethyl 4-({4-[(3-methylbutanoyl)amino]phenyl}amino)-4-oxobutanoate](/img/structure/B4602588.png)
![ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B4602590.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4602604.png)
![[6-bromo-2-(4-ethylphenyl)quinolin-4-yl][4-(4-chlorobenzyl)piperazin-1-yl]methanone](/img/structure/B4602613.png)
![N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B4602623.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4602625.png)
![N-[5-({7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-4H-1,2,4-triazol-3-YL]acetamide](/img/structure/B4602634.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4602649.png)
![ETHYL 4-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE](/img/structure/B4602651.png)
